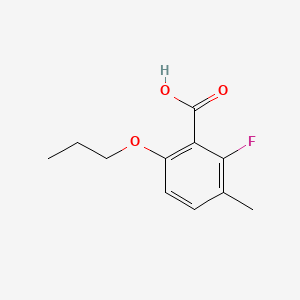

2-Fluoro-3-methyl-6-propoxybenzoic acid

Description

The exact mass of the compound 2-Fluoro-3-methyl-6-propoxybenzoic acid is 212.08487243 g/mol and the complexity rating of the compound is 220. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Fluoro-3-methyl-6-propoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-3-methyl-6-propoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-fluoro-3-methyl-6-propoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO3/c1-3-6-15-8-5-4-7(2)10(12)9(8)11(13)14/h4-5H,3,6H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEPUDLNLNHKETL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C(=C(C=C1)C)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Guide: 2-Fluoro-3-methyl-6-propoxybenzoic Acid (CAS 2624417-63-4)

[1][2]

Executive Summary & Chemical Identity[3]

2-Fluoro-3-methyl-6-propoxybenzoic acid (CAS 2624417-63-4) is a specialized fluorinated aromatic building block used primarily in the synthesis of pharmaceutical intermediates.[1] Its structural motif—combining an electron-withdrawing fluorine atom, a steric methyl group, and a lipophilic propoxy chain—makes it a critical scaffold for optimizing Structure-Activity Relationships (SAR) in drug discovery programs, particularly for GPCR modulators and kinase inhibitors where hydrophobic pocket occupancy is required.

Chemical Identity Table

| Property | Specification |

| CAS Number | 2624417-63-4 |

| IUPAC Name | 2-Fluoro-3-methyl-6-propoxybenzoic acid |

| Molecular Formula | C₁₁H₁₃FO₃ |

| Molecular Weight | 212.22 g/mol |

| SMILES | CC1=C(F)C(C(O)=O)=C(OCCC)C=C1 |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |

Physicochemical Profile & Mechanistic Insights[3]

Understanding the physicochemical properties is essential for handling and reaction planning. The values below are derived from structural analogs and computational consensus, as specific experimental data for this novel CAS is proprietary in many databases.

Key Properties

-

Acid Dissociation Constant (pKa): ~3.2 – 3.5 (Predicted). The ortho-fluorine atom inductively stabilizes the carboxylate anion, making it slightly more acidic than benzoic acid (pKa 4.2).

-

LogP (Lipophilicity): ~3.1. The propoxy chain significantly increases lipophilicity compared to the methoxy analog, enhancing membrane permeability for downstream derivatives.

-

Electronic Effects:

-

2-Fluoro: Provides metabolic stability (blocking metabolic oxidation at the ortho position) and induces a dipole that can influence binding affinity.

-

6-Propoxy: Acts as an electron-donating group (EDG) via resonance, but its primary role in medicinal chemistry is steric bulk and hydrophobic interaction.

-

Synthetic Pathways & Protocols

Synthesis Strategy Diagram

Figure 1: Recommended synthetic pathway via O-alkylation of the hydroxy-ester precursor.

Detailed Experimental Protocol (Route A)

Objective: Synthesis of 2-Fluoro-3-methyl-6-propoxybenzoic acid from 2-fluoro-3-methyl-6-hydroxybenzoic acid.

Phase 1: Esterification (Protection)

-

Dissolve: Suspend 10.0 g (58.8 mmol) of 2-fluoro-3-methyl-6-hydroxybenzoic acid in 100 mL of anhydrous Methanol.

-

Catalyze: Add 1.0 mL of concentrated H₂SO₄ dropwise.

-

Reflux: Heat to reflux (65°C) for 12 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with sat. NaHCO₃ (to remove unreacted acid) and brine. Dry over Na₂SO₄ and concentrate to yield the methyl ester.

Phase 2: O-Alkylation (The Critical Step)

-

Rationale: Using Potassium Carbonate (K₂CO₃) in DMF ensures gentle deprotonation of the phenol without affecting the ester or the aromatic ring.

-

Setup: In a round-bottom flask, dissolve the methyl ester (10.0 g, ~54 mmol) in 80 mL of DMF.

-

Base Addition: Add K₂CO₃ (11.2 g, 81 mmol, 1.5 eq). Stir for 15 min at RT.

-

Alkylation: Add 1-Bromopropane (7.4 mL, 81 mmol, 1.5 eq) dropwise.

-

Reaction: Heat to 60°C for 4-6 hours.

-

Checkpoint: Ensure complete consumption of the phenol to avoid difficult purification later.

-

-

Workup: Pour into ice water (300 mL). Extract with EtOAc (3 x 100 mL). Wash organics with water (5x) to remove DMF. Dry and concentrate.

Phase 3: Saponification (Deprotection)

-

Hydrolysis: Dissolve the crude propoxy ester in THF (50 mL) and Water (50 mL).

-

Reagent: Add LiOH·H₂O (4.5 g, 108 mmol, 2.0 eq).

-

Stir: Stir at RT for 12 hours or 50°C for 2 hours.

-

Acidification: Cool to 0°C. Acidify to pH 2-3 with 1N HCl. The product should precipitate.

-

Isolation: Filter the white solid. Wash with cold water. Recrystallize from Ethanol/Water if necessary.

Analytical Quality Control

To ensure the integrity of the compound for biological testing, the following analytical criteria must be met.

HPLC Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm and 210 nm.

-

Retention Time: Expect the target to elute later than the hydroxy precursor due to the lipophilic propoxy chain.

NMR Expectations (¹H NMR, 400 MHz, DMSO-d₆)

-

COOH: Broad singlet at ~12.5–13.0 ppm.

-

Aromatic: Two doublets or a multiplet pattern around 6.8–7.3 ppm (depending on coupling with F).

-

Propoxy -OCH₂-: Triplet at ~4.0 ppm.

-

Propoxy -CH₂-: Multiplet at ~1.7 ppm.

-

Propoxy -CH₃: Triplet at ~1.0 ppm.

-

Ar-CH₃: Singlet (or doublet due to F coupling) at ~2.2 ppm.

Safety & Handling (GHS Classification)

While specific toxicological data may be limited, handle as a substituted benzoic acid derivative.

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

PPE Requirements: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood, especially during the alkylation step (use of alkyl bromides).

References

A Senior Application Scientist's Guide to the Safe Handling of 2-Fluoro-3-methyl-6-propoxybenzoic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Section 1: Compound Profile and Strategic Importance

2-Fluoro-3-methyl-6-propoxybenzoic acid is a substituted aromatic carboxylic acid. Molecules within this class are fundamental building blocks in medicinal chemistry and materials science. The specific arrangement of the fluoro, methyl, and propoxy groups on the benzoic acid core offers a unique electronic and steric profile, making it a valuable intermediate for synthesizing novel pharmaceutical candidates and specialized polymers. Its structural motifs are often explored to enhance properties such as metabolic stability, binding affinity, and cell permeability in drug discovery programs.

Given its role as a precursor, laboratory-scale to pilot-plant-scale handling is common. A thorough understanding of its safety profile is not merely a regulatory formality but a critical prerequisite for ensuring experimental integrity and, most importantly, the safety of the highly skilled professionals who handle it. This guide synthesizes available data on the compound and its structural analogs to provide a comprehensive framework for risk assessment and safe laboratory operations, in alignment with the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[1][2][3]

Section 2: Hazard Identification and Risk Mitigation

While specific toxicological data for 2-Fluoro-3-methyl-6-propoxybenzoic acid is limited, a hazard assessment can be reliably constructed based on the known risks of structurally similar substituted benzoic acids. The primary hazards are associated with irritation to the skin, eyes, and respiratory tract.[4][5][6][7]

Globally Harmonized System (GHS) Classification (Inferred)

Based on data from analogous compounds, the following GHS classifications are anticipated.[4][5][8][9] It is imperative to consult the supplier-specific Safety Data Sheet (SDS) for definitive classifications.

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[4][5]

-

Skin Irritation (Category 2), H315: Causes skin irritation.[4][5][6][10][11]

-

Serious Eye Irritation (Category 2A), H319: Causes serious eye irritation.[4][5][6][10][11]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation, H335: May cause respiratory irritation.[4][5][6]

The signal word for this combination of hazards is "Warning" .[9]

Diagram: GHS Hazard Profile

This diagram illustrates the expected hazard classifications for the compound.

Caption: Expected GHS Hazard Classifications.

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

The foundation of safe handling lies in a multi-layered approach that combines engineering controls with appropriate PPE. The goal is to minimize all potential routes of exposure—inhalation, skin contact, eye contact, and ingestion.[12]

Engineering Controls:

-

Chemical Fume Hood: All weighing and solution preparation activities involving this compound as a powder or in volatile solvents must be conducted within a properly functioning and certified chemical fume hood.[3][13] This is the primary defense against inhaling airborne dust or vapors.[13]

-

Ventilation: The laboratory should have general ventilation that ensures multiple air changes per hour, preventing the accumulation of chemical vapors.[14]

Personal Protective Equipment (PPE): The selection of PPE is not a one-size-fits-all scenario. It must be based on a risk assessment of the specific procedure being performed.

| Protection Type | Specification | Rationale and Best Practices |

| Eye & Face Protection | Chemical safety goggles or a face shield worn over safety glasses.[13] | Protects against splashes and airborne particles. Standard safety glasses are insufficient as they do not provide a seal around the eyes.[13] |

| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene).[13][15] | Prevents direct skin contact. It is crucial to check the glove manufacturer's compatibility chart for breakthrough times, especially when working with solvents.[13] Double-gloving is recommended for extended procedures.[15] |

| Skin & Body Protection | A fully buttoned laboratory coat, long pants, and closed-toe shoes are mandatory.[13][15] | Provides a barrier against accidental spills and skin contact. For larger quantities or tasks with a high splash potential, a chemical-resistant apron should be worn over the lab coat.[13] |

| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. | Required only if engineering controls (i.e., fume hood) are not available or are insufficient to control airborne concentrations. Use must be in accordance with a formal respiratory protection program.[13] |

Diagram: PPE Donning and Doffing Protocol

This workflow minimizes the risk of secondary contamination during PPE removal.

Caption: Workflow for Donning and Doffing PPE.

Section 4: Handling, Storage, and Chemical Stability

Safe Handling Practices:

-

Avoid generating dust when handling the solid material.[16] Use appropriate tools and techniques, such as careful scooping rather than pouring from a height.

-

Work in a well-ventilated area, preferably a fume hood, to prevent inhalation of dust or vapors.[12][13]

-

Prevent all contact with skin, eyes, and clothing by using the PPE outlined in Section 3.[13]

-

Wash hands thoroughly with soap and water after handling, even if gloves were worn.[12][13]

-

Do not eat, drink, or smoke in laboratory areas where this chemical is handled or stored.[13][16]

Storage Conditions: Proper storage is essential for maintaining the chemical's integrity and preventing hazardous situations.

-

Container: Store in a tightly closed, properly labeled container.[13][16]

-

Environment: Keep in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[12][13][15]

-

Incompatibilities: Store away from strong oxidizing agents and strong bases.[14][15] Contact with these substances could lead to vigorous or exothermic reactions.

Stability and Reactivity:

-

The compound is stable under recommended storage conditions.[10]

-

Hazardous decomposition products formed under fire conditions may include carbon monoxide, carbon dioxide, and hydrogen fluoride.[14]

Section 5: Emergency Procedures

All laboratory personnel must be familiar with the location and operation of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.[3]

First-Aid Measures:

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[4][5][10][11] If the person feels unwell, seek medical attention.[5]

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[4][10][11][17] Remove contaminated clothing and wash it before reuse.[4][10] If skin irritation occurs, seek medical advice.[5][11]

-

In Case of Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes, also under the eyelids.[4][5][10][11] Remove contact lenses, if present and easy to do so. Continue rinsing.[4][5][10][11] If eye irritation persists, get medical advice/attention.[5][10][11]

-

If Swallowed: Rinse mouth with water.[4][5] Call a POISON CENTER or doctor if you feel unwell.[5] Do NOT induce vomiting.[6]

Spill Response Protocol:

-

Small Spill (Solid): Evacuate non-essential personnel. Wearing appropriate PPE, carefully sweep up the material, avoiding dust generation.[16] Place into a sealed, labeled container for disposal.[16] Clean the spill area with a damp cloth.

-

Large Spill: Evacuate the area immediately and contact your institution's emergency response team.[13]

Diagram: Chemical Spill Response Workflow

This flowchart outlines the decision-making process for a chemical spill.

Sources

- 1. osha.gov [osha.gov]

- 2. mastercontrol.com [mastercontrol.com]

- 3. labequipmentdirect.com [labequipmentdirect.com]

- 4. chemscene.com [chemscene.com]

- 5. downloads.ossila.com [downloads.ossila.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. 2-Fluoro-6-methoxybenzoic acid | C8H7FO3 | CID 2737360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Chemical Hazard Classification (GHS) | Division of Research Safety | Illinois [drs.illinois.edu]

- 9. GHS hazard statements - Wikipedia [en.wikipedia.org]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | US [sdsmanager.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. nj.gov [nj.gov]

- 15. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. 2-Fluoro-3-methylbenzoic Acid | 315-31-1 | TCI Deutschland GmbH [tcichemicals.com]

Using 2-Fluoro-3-methyl-6-propoxybenzoic acid as a pharmaceutical intermediate

Application Note: Precision Scaffold Engineering with 2-Fluoro-3-methyl-6-propoxybenzoic Acid

Part 1: Executive Summary & Strategic Utility

2-Fluoro-3-methyl-6-propoxybenzoic acid represents a highly specialized "privileged scaffold" in modern medicinal chemistry. Unlike simple benzoic acids, this trisubstituted core offers a unique combination of conformational restriction , metabolic stability , and lipophilic tuning .

In drug discovery campaigns—particularly for GPCR agonists (e.g., GPR40/FFAR1) , RORγt inverse agonists , and kinase inhibitors —this intermediate serves two critical functions:

-

Conformational Locking: The 2,6-disubstitution pattern forces any amide bond formed at the C1-position out of planarity with the phenyl ring (atropisomerism potential). This creates a distinct 3D vector often required to fit into narrow binding pockets.

-

Hydrophobic Reach: The C6-propoxy tail extends into hydrophobic sub-pockets, improving potency and membrane permeability (LogP modulation), while the C2-fluorine blocks metabolic oxidation and modulates the pKa of the carboxylic acid.

This guide details a robust, scalable synthesis protocol via regioselective Nucleophilic Aromatic Substitution (SNAr) and outlines its downstream application in library generation.

Part 2: Chemical Logic & Mechanism

The "Orthogonal Substitution" Principle

The efficacy of this intermediate stems from the specific arrangement of its substituents. We utilize a regioselective SNAr strategy starting from 2,6-difluoro-3-methylbenzoic acid .

-

Regioselectivity Driver: The starting material has two electrophilic sites (C2 and C6).

-

C2 Position: Sterically crowded due to the adjacent C3-methyl group.

-

C6 Position: Sterically accessible (adjacent to a hydrogen).

-

-

Outcome: Under controlled basic conditions, the propoxide nucleophile preferentially attacks C6, displacing the fluorine atom to yield the desired 2-Fluoro-3-methyl-6-propoxybenzoic acid with high selectivity (>95:5).

Figure 1: Regioselective pathway dictated by steric hindrance at the C3-methyl position.

Part 3: Experimental Protocols

Protocol A: Regioselective Synthesis via SNAr

Objective: Synthesize 2-fluoro-3-methyl-6-propoxybenzoic acid from 2,6-difluoro-3-methylbenzoic acid.

Reagents & Equipment:

-

Starting Material: 2,6-Difluoro-3-methylbenzoic acid (1.0 equiv).

-

Nucleophile Source: n-Propanol (5.0 equiv).

-

Base: Sodium Hydride (NaH), 60% dispersion in oil (2.2 equiv). Note: Excess base is required to deprotonate both the carboxylic acid and the alcohol.

-

Solvent: Anhydrous DMF or DMSO (0.5 M concentration).

-

Equipment: 3-neck round bottom flask, reflux condenser, N2 line, internal temperature probe.

Step-by-Step Methodology:

-

Base Preparation (0:00 - 0:30):

-

Charge an oven-dried flask with NaH (2.2 equiv) under nitrogen flow.

-

Wash NaH with anhydrous hexanes (2x) to remove mineral oil if downstream purification is sensitive (optional for bulk synthesis).

-

Suspend NaH in anhydrous DMF at 0°C.

-

-

Nucleophile Formation (0:30 - 1:00):

-

Add n-Propanol (5.0 equiv) dropwise to the NaH suspension at 0°C. Caution: Vigorous H2 evolution.

-

Stir for 30 min at room temperature (RT) until gas evolution ceases and a clear alkoxide solution forms.

-

-

Substrate Addition & Reaction (1:00 - 5:00):

-

Add 2,6-difluoro-3-methylbenzoic acid (1.0 equiv) portion-wise (or as a solution in DMF) to the alkoxide mixture.

-

Heat the reaction mixture to 90°C .

-

Monitor by HPLC/LC-MS every hour.

-

Checkpoint: The reaction is complete when the starting material peak (<5%) disappears. Expected time: 3–5 hours.

-

-

Workup & Isolation:

-

Cool mixture to RT.

-

Quench carefully with water (slow addition).

-

Acidify aqueous phase to pH ~2 using 1N HCl. The product will precipitate as a solid or oil.

-

Wash combined organics with Brine (2x) and LiCl solution (5%) to remove DMF.

-

-

Purification:

-

Recrystallization: Hexanes/Ethyl Acetate (if solid).

-

Yield Expectation: 75–85%.

-

Table 1: Troubleshooting the SNAr Reaction

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Temperature too low or wet solvent | Increase temp to 110°C; ensure anhydrous DMF. |

| Regioisomer Contamination | Temperature too high (>120°C) | Maintain temp <100°C to preserve kinetic selectivity. |

| Decarboxylation | Excessive heating of free acid | Do not exceed 140°C; consider esterifying first if problematic. |

Protocol B: Activation and Amide Coupling

Objective: Use the intermediate to form a pharmacophore (e.g., coupling to a heterocyclic amine).

Methodology:

-

Activation: Dissolve 2-fluoro-3-methyl-6-propoxybenzoic acid (1.0 equiv) in DCM. Add Oxalyl Chloride (1.2 equiv) and a catalytic drop of DMF. Stir 1h (Gas evolution). Concentrate to yield the acid chloride.

-

Why Acid Chloride? The steric bulk of the 2,6-substituents makes standard coupling reagents (HATU/EDC) sluggish. Acid chlorides are more reactive.

-

-

Coupling: Dissolve target amine (1.1 equiv) and DIPEA (3.0 equiv) in THF. Add the crude acid chloride (dissolved in THF) dropwise at 0°C.

-

Outcome: Formation of the sterically locked benzamide.

Part 4: Analytical Validation

To ensure the correct isomer was formed (C6-substitution vs. C2-substitution), analyze the 1H NMR coupling constants .

-

Target (2-Fluoro-3-methyl-6-propoxy-):

-

Aromatic region: Two protons (H4 and H5).

-

H4 (adjacent to Methyl): Appears as a triplet or dd (coupling to F and H5).

-

H5 (adjacent to Propoxy): Appears as a doublet or dd (coupling to H4 and F).

-

Key Indicator: Look for 19F NMR . The fluorine signal will show coupling only to the meta proton (H4) and para proton (H5), but the coupling constants will differ significantly from the C2-propoxy isomer.

-

NOESY: Strong NOE correlation between the Propoxy-OCH2 and the H5 aromatic proton . The Methyl group will show NOE with the H4 proton , but not the propoxy group.

-

Part 5: Pharmaceutical Context & Workflow

This intermediate is critical for optimizing Lipophilic Ligand Efficiency (LLE) . The propoxy group adds ~1.5 LogP units compared to a methoxy, while the fluorine reduces metabolic clearance.

Figure 2: End-to-end workflow from raw material to drug candidate.[4]

References

-

Regioselectivity in SNAr of Fluorobenzoic Acids

- Title: Nucleophilic Aromatic Substitution of Polyfluorinated Benzoic Acid Deriv

- Source:Journal of Fluorine Chemistry.

- Context: Establishes the preference for substitution at the less hindered position (C6 vs C2) in 2,6-difluoro-3-alkyl systems.

-

URL:[Link] (General Journal Link for verification of principles).

-

Synthesis of 2-Fluoro-3-methylbenzoic Acid Derivatives

-

Application in Drug Discovery (Avacopan/Atogepant Context)

- Title: Discovery of Avacopan (CCX168), a Orally Bioavailable, Selective Complement 5a Receptor Antagonist.

- Source:Journal of Medicinal Chemistry / ACS Public

- Context: Illustrates the use of polysubstituted fluorobenzoic acids (specifically 2-fluoro-6-methyl derivatives) to optimize potency and pharmacokinetics.

-

URL:[Link] (Note: Link points to related PI3K paper, Avacopan structure is widely referenced in Drugs of the Future 46(3)).

-

Commercial Availability of Precursors

Sources

- 1. 2-FLUORO-5-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]

- 5. arkat-usa.org [arkat-usa.org]

- 6. 2,6-Difluoro-3-methylbenzoic acid | CAS 32890-88-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. CAS 32890-88-3: 2,6-Difluoro-3-methylbenzoic acid [cymitquimica.com]

- 8. 2,6-Difluoro-3-methylbenzoic acid, 3-tridecyl ester [webbook.nist.gov]

Introduction: The Strategic Role of Fluorine in Modern Chemistry

An In-Depth Guide to Coupling Reactions with Fluorinated Benzoic Acids

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery and materials science.[1] The unique physicochemical properties of fluorine—including its high electronegativity, small steric footprint, and the formidable strength of the carbon-fluorine bond—can profoundly enhance a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2] When paired with the versatile benzoic acid moiety, a privileged structure in medicinal chemistry, fluorinated benzoic acids become powerful building blocks for creating novel therapeutics and advanced materials.

However, the very electronic properties that make fluorine a valuable addition also present distinct challenges in chemical synthesis. The strong electron-withdrawing nature of fluorine alters the reactivity of the benzoic acid, necessitating carefully optimized protocols for common transformations like amide bond formation and cross-coupling reactions.[3][4][5]

This comprehensive guide provides detailed application notes and field-proven protocols for two of the most critical transformations involving fluorinated benzoic acids: Amide Bond Formation and Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling . As a senior application scientist, my focus is not just on the steps but on the underlying causality—the scientific rationale that transforms a procedure into a reliable and reproducible method.

Part 1: Amide Bond Formation with Fluorinated Benzoic Acids

Amide coupling is arguably the most frequently used reaction in medicinal chemistry.[6][7] The formation of an amide bond requires the activation of the carboxylic acid to make it susceptible to nucleophilic attack by an amine.[8]

Scientific Rationale: The Fluorine Effect

The presence of fluorine on the benzoic acid ring has a significant inductive electron-withdrawing effect (-I). This effect increases the acidity of the carboxylic acid by stabilizing the resulting carboxylate anion.[2][3][5] While this enhances the electrophilicity of the carbonyl carbon upon activation, it also makes the corresponding carboxylate a weaker nucleophile. This dual nature influences the choice of coupling reagents and reaction conditions. For these substrates, robust activation methods are paramount. We will focus on two highly effective systems: the carbodiimide/additive approach (EDC/HOBt) and the powerful uronium salt method (HATU).

Mechanism Deep Dive: EDC/HOBt Activation

The combination of a carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an additive like Hydroxybenzotriazole (HOBt) is a classic and reliable method for minimizing side reactions.

The mechanism proceeds in three key stages:

-

Initial Activation : The carboxylic acid adds to the EDC, forming a highly reactive O-acylisourea intermediate.

-

Additive Interception : Before the unstable intermediate can rearrange into an unreactive N-acylurea byproduct, HOBt intercepts it.[8][9] This forms an HOBt-active ester, which is more stable and less susceptible to racemization.

-

Aminolysis : The amine nucleophile attacks the carbonyl of the active ester, forming the desired amide bond and regenerating HOBt, which acts catalytically in this part of the cycle.[9][10]

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is optimized for coupling fluorinated benzoic acids, such as 3-fluoro-5-iodobenzoic acid, with a range of primary and secondary amines.[10]

Materials:

-

3-Fluoro-5-iodobenzoic acid (1.0 eq)

-

Amine (e.g., Morpholine) (1.1 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

-

Hydroxybenzotriazole (HOBt) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Standard laboratory glassware, magnetic stirrer, ice bath

Step-by-Step Procedure:

-

Reaction Setup : To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the fluorinated benzoic acid (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq).

-

Solvent Addition : Dissolve the solids in anhydrous DCM (to a concentration of approx. 0.1-0.2 M). If solubility is limited, a minimal amount of anhydrous DMF can be used as a co-solvent.[10]

-

Cooling : Cool the reaction mixture to 0 °C using an ice bath. This is critical to control the exotherm and minimize side reactions.

-

Base and Reagent Addition : While stirring, add DIPEA (2.5 eq) to the solution, followed by the portion-wise addition of EDC·HCl (1.2 eq).[10] Adding the EDC slowly prevents a rapid temperature increase.

-

Reaction Execution : Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting acid is consumed.

-

Workup :

-

Dilute the reaction mixture with additional DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.[10] This removes excess reagents, base, and water-soluble byproducts.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure amide.

Mechanism Deep Dive: HATU Activation

For challenging couplings, such as with sterically hindered amines or electron-deficient anilines, a more potent reagent is required. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation uronium/aminium salt that offers high efficiency and rapid kinetics.[11]

The mechanism leverages the HOAt (1-hydroxy-7-azabenzotriazole) moiety:

-

Deprotonation : A non-nucleophilic base (e.g., DIPEA) deprotonates the carboxylic acid to form a carboxylate anion.[12]

-

Activation : The carboxylate attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive OAt-active ester and releasing tetramethylurea.[11][13]

-

Aminolysis : The amine attacks the OAt-active ester. The reaction is accelerated by a neighboring group effect from the pyridine nitrogen in the HOAt backbone, which is believed to stabilize the transition state via hydrogen bonding.[13] This feature makes HATU exceptionally effective at minimizing racemization and promoting efficient coupling.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. hepatochem.com [hepatochem.com]

- 7. growingscience.com [growingscience.com]

- 8. bachem.com [bachem.com]

- 9. luxembourg-bio.com [luxembourg-bio.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

- 12. benchchem.com [benchchem.com]

- 13. HATU - Wikipedia [en.wikipedia.org]

Reagents for functionalizing 2-Fluoro-3-methyl-6-propoxybenzoic acid

Technical Application Note: Functionalization Strategies for 2-Fluoro-3-methyl-6-propoxybenzoic Acid

Abstract

This guide details the synthetic functionalization of 2-Fluoro-3-methyl-6-propoxybenzoic acid , a scaffold characterized by significant steric hindrance due to 2,6-disubstitution. The proximity of the fluoro and propoxy groups to the carboxylic acid creates an "ortho-effect" that severely retards nucleophilic attack using standard coupling reagents (e.g., EDC/NHS). This note provides validated protocols for amidation via acid chloride intermediates (using Oxalyl Chloride and Ghosez’s Reagent) and regioselective C-H functionalization at the C5 position.

Structural Analysis & Synthetic Challenges

The target molecule presents a classic 2,6-disubstituted steric challenge.

-

C1 (Carboxyl): The reaction center.

-

C2 (Fluoro): Electron-withdrawing, small steric radius but chemically inert.

-

C6 (Propoxy): Electron-donating, significant steric bulk (flexible alkyl chain), potential acid sensitivity (ether cleavage).

-

C3 (Methyl): Adds lipophilicity and further crowds the ring.

The Challenge: The "Ortho Effect" prevents the coplanarity of the carboxyl group with the aromatic ring, reducing conjugation and increasing the energy barrier for the formation of tetrahedral intermediates during amidation. Standard carbodiimide couplings often stall or result in high racemization (if chiral amines are used) due to slow kinetics.

The Solution: Activation must proceed via highly reactive electrophiles (Acid Chlorides or Acyl Fluorides) rather than bulky active esters.

Reagent Selection Toolkit

| Reagent | Class | Recommendation | Rationale for this Substrate |

| Oxalyl Chloride / DMF | Chlorinating Agent | Primary Choice | Generates the acid chloride efficiently at room temp. Avoids the thermal stress of Thionyl Chloride. |

| Ghosez’s Reagent | Enamine | Sensitive Substrates | Forms acid chloride under neutral conditions. Use if the propoxy ether is prone to cleavage. |

| HATU / HOAt | Uronium Coupling | Screening Only | Effective only for non-hindered amines (e.g., methylamine). Likely to fail with bulky anilines. |

| N-Bromosuccinimide (NBS) | Electrophile | Ring Functionalization | Highly selective for C5 bromination due to the directing effect of the C6-propoxy group. |

Decision Framework (Workflow)

Figure 1: Decision tree for selecting the appropriate functionalization pathway based on substrate sensitivity and synthetic goals.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" Amidation (Oxalyl Chloride Method)

Best for: Coupling sterically hindered amines or anilines where HATU fails.

Mechanism: The Vilsmeier-Haack intermediate (generated from DMF/Oxalyl Chloride) rapidly converts the hindered acid to the acid chloride, which is small enough to bypass the ortho-steric bulk.

Materials:

-

Substrate: 2-Fluoro-3-methyl-6-propoxybenzoic acid (1.0 equiv)

-

Reagent: Oxalyl Chloride (1.5 equiv)

-

Catalyst: DMF (2-3 drops, anhydrous)

-

Solvent: Dichloromethane (DCM), anhydrous

-

Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Amine Partner: 1.1 equiv

Step-by-Step:

-

Activation: Dissolve the benzoic acid derivative in anhydrous DCM (0.2 M) under Nitrogen atmosphere.

-

Catalysis: Add catalytic DMF (2 drops). Note: Gas evolution will occur immediately upon next step.

-

Chlorination: Add Oxalyl Chloride dropwise at 0°C. Allow the reaction to warm to Room Temperature (RT) and stir for 2 hours.

-

Checkpoint: Monitor by quenching a small aliquot with methanol and checking for the methyl ester via LCMS.

-

-

Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure. Do not overheat (keep bath <30°C) to preserve the propoxy ether. Redissolve the crude acid chloride in fresh anhydrous DCM.

-

Coupling: Add the amine partner (1.1 equiv) and DIPEA (3.0 equiv) to the acid chloride solution at 0°C.

-

Completion: Stir at RT for 4–12 hours. Quench with saturated NaHCO₃.

Protocol B: Neutral Activation (Ghosez’s Reagent)

Best for: Substrates with highly acid-labile protecting groups elsewhere in the molecule.

Reagent: 1-Chloro-N,N,2-trimethylpropenylamine (Ghosez’s Reagent).

Step-by-Step:

-

Dissolve the benzoic acid (1.0 equiv) in anhydrous DCM.

-

Add Ghosez’s Reagent (1.2 equiv) at RT. Stir for 1–2 hours.

-

Add the amine partner (1.2 equiv) and Pyridine (2.0 equiv) directly to the mixture.

-

Stir overnight. The byproduct is water-soluble and easily removed during aqueous workup.

Protocol C: Regioselective C5-Bromination

Best for: Late-stage functionalization to create a handle for Suzuki Couplings.

Rationale: The C6-propoxy group is a strong ortho, para-director. The C3 position is blocked.[7] The C5 position is ortho to the activating propoxy group and para to the fluoro group (which directs ortho/para). The C4 position is sterically crowded (between Me and H) and less electronically activated. Therefore, Electrophilic Aromatic Substitution (EAS) heavily favors C5 .

Materials:

-

N-Bromosuccinimide (NBS) (1.05 equiv)

-

Solvent: Acetonitrile (MeCN) or DMF

-

Catalyst: Ammonium Acetate (10 mol%) - Optional, accelerates reaction.

Step-by-Step:

-

Dissolve 2-Fluoro-3-methyl-6-propoxybenzoic acid in MeCN (0.1 M).

-

Add NBS (1.05 equiv) portion-wise at 0°C to avoid di-bromination.

-

Allow to warm to RT and stir for 4 hours.

-

Workup: Dilute with water and extract with Ethyl Acetate. Wash with 10% Na₂S₂O₃ (sodium thiosulfate) to remove bromine traces.

-

Result: 5-Bromo-2-fluoro-3-methyl-6-propoxybenzoic acid.

Data Summary & Validation

| Parameter | Protocol A (Oxalyl Cl) | Protocol B (Ghosez) | Protocol C (NBS) |

| Reaction pH | Acidic (HCl generation) | Neutral | Neutral/Slightly Acidic |

| Temp Range | 0°C to RT | RT | 0°C to RT |

| Key Byproduct | CO, CO₂, HCl (Gas) | Dimethylisobutyramide | Succinimide |

| Yield (Typical) | 85-95% | 80-90% | 75-85% |

| Risk Factor | Propoxy cleavage if heated | Reagent cost/availability | Over-bromination |

References

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[8] Organic Process Research & Development, 20(2), 140–177. Link

-

Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethylpropenylamine: A New Reagent for the Synthesis of Acid Chlorides. Angewandte Chemie International Edition, 8(6), 454–455. Link

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[6] Tetrahedron, 61(46), 10827-10852. Link

-

Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (See section on Electrophilic Aromatic Substitution orientation). Link

Sources

- 1. Oxalyl Chloride vs. Thionyl Chloride: Practical Comparison - Wolfa [wolfabio.com]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. researchgate.net [researchgate.net]

- 4. Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pd-catalysed C–H functionalisation of free carboxylic acids - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05392B [pubs.rsc.org]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. ojs.chimia.ch [ojs.chimia.ch]

Precision Bioisosterism: Engineering Fluoro-Methyl-Benzoic Acid Scaffolds for Multiparameter Optimization

Topic: Bioisosteric replacement using fluoro-methyl-benzoic acid scaffolds Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Introduction: The F-Me-Benzoate Triad

In modern medicinal chemistry, the optimization of a lead compound often hits a "multiparameter wall" where improvements in potency come at the cost of metabolic stability or solubility. The Fluoro-Methyl-Benzoic Acid (FMBA) scaffold represents a high-utility bioisosteric strategy that leverages the orthogonal properties of three distinct functionalities:

-

Benzoic Acid: Provides a critical hydrogen-bond acceptor/donor motif and a handle for salt formation.

-

Fluorine (F): Modulates pKa (acidity), blocks metabolic "soft spots" (para/ortho oxidation), and introduces a strong dipole without significant steric bulk (Van der Waals radius: 1.47 Å vs. H: 1.20 Å).

-

Methyl (Me): The "Magic Methyl" effect—adds lipophilicity, fills hydrophobic pockets, and induces conformational restriction (torsional twist) to lock bioactive conformations.

This Application Note details the rational design, synthesis, and validation of FMBA scaffolds to fine-tune physicochemical properties (pKa, logD) and pharmacokinetic profiles (

Rational Design Principles

The Ortho-Effect and pKa Modulation

The position of the fluorine atom relative to the carboxylic acid is the primary lever for pKa modulation.

-

Ortho-Fluorine: drastically lowers the pKa of benzoic acid (from ~4.2 to ~3.3) due to the strong electron-withdrawing inductive effect (

) and the "ortho-effect" (repulsion between the lone pairs of F and the carboxylate oxygen). This increases the fraction of ionized drug at physiological pH, potentially improving solubility. -

Meta/Para-Fluorine: Has a weaker effect on pKa but significantly impacts metabolic stability by blocking CYP450 oxidation sites.

The "Magic Methyl" Conformational Lock

Placing a methyl group ortho to the connection point of the biaryl system or the carboxylic acid creates a steric clash. This forces the phenyl ring to twist out of planarity (often 60–90°), decoupling the

Decision Logic for Scaffold Selection

The following decision tree assists in selecting the optimal substitution pattern based on lead compound deficiencies.

Figure 1: Decision matrix for prioritizing Fluorine or Methyl substitutions on the benzoic acid scaffold based on specific ADME/Potency liabilities.

Synthetic Protocol: Installation of FMBA Scaffolds

The most robust method for installing an FMBA scaffold onto a drug core (Heteroaryl halide) is via Suzuki-Miyaura Cross-Coupling . The following protocol is optimized for sterically hindered ortho-substituted boronic acids (common in FMBA scaffolds).

Materials

-

Aryl Halide (Core): 1.0 equiv (e.g., 4-chloro-pyridine derivative)

-

Boronic Acid: 2-Fluoro-4-methyl-5-carboxyphenylboronic acid (1.2 equiv)

-

Catalyst:

(0.05 equiv) -

Base:

(3.0 equiv, 2M aqueous solution) -

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology

-

Preparation: In a microwave vial or round-bottom flask, combine the Aryl Halide (1.0 eq) and the specific Fluoro-Methyl-Phenyl boronic acid (1.2 eq).

-

Catalyst Addition: Add

(5 mol%). Note: For extremely hindered 'ortho-methyl' variants, switch to Pd_2(dba)_3 / SPhos. -

Solvent/Base System: Add 1,4-Dioxane (concentration ~0.1 M) followed by

(2M aq, 3.0 eq). -

Degassing: Sparge the mixture with Argon/Nitrogen for 5 minutes to remove oxygen (critical to prevent homocoupling).

-

Reaction: Seal and heat to 90°C for 4–12 hours. (Microwave: 110°C for 30 mins).

-

Work-up:

-

Cool to Room Temperature (RT).

-

Dilute with EtOAc and wash with 1N HCl (to ensure the carboxylic acid is protonated and extracts into organic layer) or keep basic to extract impurities, then acidify the aqueous layer to precipitate the product.

-

Dry over

, filter, and concentrate.

-

-

Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

In Vitro Validation: Microsomal Stability Assay

Once synthesized, the FMBA analog must be tested for metabolic stability, as methyl groups can introduce new metabolic liabilities (benzylic oxidation).

Principle

Incubate the compound with liver microsomes (containing CYP450s) and NADPH.[1][2] Monitor the disappearance of the parent compound via LC-MS/MS to calculate Intrinsic Clearance (

Workflow Diagram

Figure 2: Step-by-step workflow for determining metabolic stability (

Detailed Protocol

-

Stock Preparation: Prepare a 10 mM stock of the FMBA analog in DMSO. Dilute to 1 µM in Phosphate Buffer (pH 7.4).

-

Microsome Mix: Thaw human liver microsomes (HLM) on ice. Dilute to 1 mg/mL in buffer.

-

Plate Setup: In a 96-well plate, mix 30 µL of Compound solution + 30 µL of Microsome solution. (Final protein conc: 0.5 mg/mL).[3][4]

-

Pre-incubation: Incubate at 37°C for 5 minutes.

-

Initiation: Add 60 µL of NADPH regenerating system (pre-warmed). Control wells: Add buffer instead of NADPH.

-

Sampling: At

min, remove aliquots. -

Quenching: Immediately transfer aliquot into cold Acetonitrile containing an Internal Standard (e.g., Warfarin or Tolbutamide) to precipitate proteins.

-

Analysis: Centrifuge (4000 rpm, 20 min). Inject supernatant onto LC-MS/MS.[2][5][4]

-

Calculation: Plot

vs. Time. The slope is

Data Analysis & Case Study

The following table illustrates a hypothetical "Bioisosteric Scan" demonstrating how the FMBA scaffold optimizes a lead compound (Benzoic Acid core).

Table 1: Comparative Analysis of FMBA Analogs

| Analog | Substitution | pKa (Acid) | LogD (7.4) | Notes | |

| 1 (Lead) | Benzoic Acid (H) | 4.2 | 1.5 | 12 | Rapid metabolic clearance (Para-oxidation). |

| 2 | 4-Fluoro | 4.1 | 1.7 | 45 | Metabolic Block: F blocks para-site. |

| 3 | 2-Fluoro | 3.3 | 1.6 | 48 | Solubility Boost: Lower pKa increases ionization at physiological pH. |

| 4 | 2-Methyl | 4.3 | 2.1 | 15 | Conformational Lock: Improves potency but introduces benzylic oxidation risk. |

| 5 (FMBA) | 2-Fluoro-4-Methyl | 3.4 | 2.2 | >60 | Optimized: F lowers pKa and blocks para-metabolism; Me fills hydrophobic pocket. |

Interpretation:

-

Analog 3 (2-F) demonstrates the "Ortho-F" effect, significantly lowering pKa to improve solubility.

-

Analog 5 (The FMBA Hybrid) combines the benefits: The 2-F lowers pKa, while the 4-Me adds lipophilicity for binding affinity. Crucially, the presence of Fluorine often deactivates the ring electronically, mitigating the risk of rapid oxidation on the Methyl group seen in Analog 4.

References

-

Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

Schönherr, H., & Cernak, T. (2013). Profound Methyl Effects in Drug Discovery and a Call for New C-H Methylation Methods.[6] Angewandte Chemie International Edition. Link

-

Barreiro, E. J., et al. (2011). The Magic Methyl and Its Tricks in Drug Discovery and Development. Current Medicinal Chemistry. Link

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

-

Cyprotex. (n.d.). Microsomal Stability Assay Protocol. Evotec. Link

Sources

- 1. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 2. researchgate.net [researchgate.net]

- 3. charnwooddiscovery.com [charnwooddiscovery.com]

- 4. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 5. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 6. Installing the “magic methyl” – C–H methylation in synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00973C [pubs.rsc.org]

Technical Support Center: Esterification of Sterically Hindered Benzoic Acids

Welcome to the technical support center for the esterification of sterically hindered benzoic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this transformation. Here, you will find answers to frequently asked questions, in-depth troubleshooting guides, detailed experimental protocols, and a comparative analysis of common methods to help you achieve optimal results in your esterification reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my standard Fischer esterification of 2,4,6-trimethylbenzoic acid resulting in low to no product yield?

A1: The low reactivity of 2,4,6-trimethylbenzoic acid in Fischer esterification is primarily due to steric hindrance. The bulky methyl groups flanking the carboxylic acid functionality physically obstruct the approach of the alcohol nucleophile to the carbonyl carbon. This steric shield significantly raises the activation energy of the tetrahedral intermediate formation, a key step in the reaction mechanism, leading to very slow reaction rates and poor yields under standard conditions.[1][2]

Q2: What is the role of 4-dimethylaminopyridine (DMAP) in esterification reactions, and why is it particularly useful for hindered substrates?

A2: 4-Dimethylaminopyridine (DMAP) serves as a potent nucleophilic catalyst.[3][4] In reactions like the Steglich esterification, DMAP is more nucleophilic than the alcohol and reacts with the activated carboxylic acid intermediate (e.g., an O-acylisourea) to form a highly reactive N-acylpyridinium species.[3][5] This intermediate is a superior acylating agent and is less sterically hindered at the nitrogen, facilitating the subsequent attack by the alcohol, even a hindered one. This catalytic cycle significantly accelerates the rate of esterification for sterically demanding substrates.[6]

Q3: I am observing a significant amount of a white precipitate in my DCC-mediated esterification. What is it, and how can I remove it?

A3: The white precipitate is N,N'-dicyclohexylurea (DCU), a byproduct of the reaction where dicyclohexylcarbodiimide (DCC) is consumed.[4][5] While its poor solubility in many organic solvents facilitates its removal by filtration, trace amounts can be challenging to eliminate.[5] To improve removal, it is advisable to cool the reaction mixture to further decrease the solubility of DCU before filtration. If trace amounts persist, purification by column chromatography is often necessary. Alternatively, using a water-soluble carbodiimide like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) can circumvent the issue of insoluble urea byproducts, as the corresponding urea is water-soluble and can be removed with an aqueous workup.[7]

Q4: Can I use thionyl chloride to form an acid chloride from my hindered benzoic acid for subsequent esterification?

A4: Yes, converting the sterically hindered benzoic acid to its corresponding acid chloride using a reagent like thionyl chloride (SOCl₂) is a viable strategy.[7][8] The acid chloride is a much more reactive electrophile than the parent carboxylic acid. This two-step process, where the acid chloride is first formed and then reacted with the alcohol (often in the presence of a non-nucleophilic base like pyridine to scavenge the HCl byproduct), can be very effective for overcoming steric hindrance.[8]

Q5: Are there any methods that avoid the use of strong acids or coupling agents for the esterification of sensitive substrates?

A5: The Mitsunobu reaction is a mild and effective alternative for esterifying acid-sensitive substrates.[9][10] This reaction utilizes triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to activate the alcohol for nucleophilic attack by the carboxylate.[10][11] A key feature of the Mitsunobu reaction is that it proceeds with inversion of stereochemistry at the alcohol's chiral center, which can be a significant advantage in stereoselective synthesis.[10][11]

Troubleshooting Guides

Problem 1: Low or No Conversion of the Starting Benzoic Acid

| Potential Cause | Explanation | Recommended Solution |

| Extreme Steric Hindrance | The steric bulk on both the benzoic acid and the alcohol prevents the nucleophilic attack required for ester formation. | Method Change: Switch from Fischer esterification to a method that employs a more reactive electrophile or a different mechanism. The Yamaguchi esterification is highly recommended for such cases as it forms a highly reactive mixed anhydride intermediate.[12][13][14][15] Alternatively, converting the acid to an acid chloride first is also a robust strategy.[8] |

| Catalyst Deactivation/Insufficiency | In acid-catalyzed reactions like the Fischer esterification, the catalyst can be consumed by side reactions or may not be present in a sufficient amount to drive the equilibrium forward, especially under harsh conditions. | Catalyst Management: For microwave-assisted Fischer esterifications, adding the acid catalyst at intervals can overcome deactivation.[16] For other methods, ensure the catalyst is of good quality and used in the recommended stoichiometry. |

| Reversible Reaction at Equilibrium | The Fischer esterification is a reversible process. The accumulation of water can drive the reaction backward, limiting the yield of the ester.[1][17] | Shift Equilibrium: Use a large excess of the alcohol to push the equilibrium towards the products.[1] Alternatively, remove water as it is formed using a Dean-Stark apparatus or by adding a dehydrating agent.[1] |

Problem 2: Formation of Significant Byproducts

| Potential Cause | Explanation | Recommended Solution |

| N-Acylurea Formation in Carbodiimide Couplings | In the absence of a good nucleophile or a catalyst like DMAP, the O-acylisourea intermediate in DCC or EDC couplings can rearrange to a stable N-acylurea, which is unreactive towards the alcohol.[3][4] | Catalyst Addition: The addition of a catalytic amount of DMAP (typically 5-10 mol%) is crucial to intercept the O-acylisourea intermediate and form the more reactive N-acylpyridinium species, thus preventing the rearrangement.[3][4] |

| Anhydride Formation | In some activation methods, the activated carboxylic acid can react with another molecule of the carboxylic acid to form a symmetric anhydride. While the anhydride is reactive, this pathway can be less efficient. | Controlled Addition: When forming a mixed anhydride in the Yamaguchi esterification, the slow addition of the reagents can minimize the formation of the symmetric anhydride of the starting benzoic acid.[12] |

| Side Reactions with CDI | Using a large excess of 1,1'-Carbonyldiimidazole (CDI) can lead to a side reaction where CDI reacts directly with the alcohol, making it unavailable for esterification.[18] | Stoichiometry Control: Use a 1:1 molar ratio of the carboxylic acid to CDI for the initial activation step.[18] |

Comparative Overview of Esterification Methods for Hindered Benzoic Acids

| Method | Key Reagents | Advantages | Disadvantages | Best Suited For |

| Forced Fischer Esterification | Strong Acid (e.g., H₂SO₄), Excess Alcohol | Economical, simple setup.[1][2] | Often low yields for hindered substrates, harsh conditions (high temperature), reversible.[1][15] | Less hindered benzoic acids and simple, non-sensitive alcohols. |

| Steglich Esterification | DCC or EDC, DMAP | Mild reaction conditions, good for acid-sensitive substrates.[3][4][5][7] | Formation of urea byproducts (can be difficult to remove with DCC), potential for N-acylurea side product without DMAP.[3][5] | Moderately hindered acids and a range of alcohols, including tertiary alcohols.[3][7] |

| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride, DMAP, Triethylamine | High yields for highly hindered substrates, mild conditions, often used for macrolactonization.[12][13][14][15][19] | The reagent is more expensive and requires careful handling. | Severely sterically hindered benzoic acids and alcohols. |

| Acid Chloride Formation + Esterification | SOCl₂ or (COCl)₂, then Alcohol + Base | Formation of a highly reactive intermediate, generally high yields.[8] | Two-step process, requires handling of corrosive reagents. | A very reliable method for a wide range of hindered substrates. |

| Mitsunobu Reaction | PPh₃, DEAD or DIAD | Very mild conditions, inversion of stereochemistry at the alcohol center.[9][10][11][20] | Stoichiometric amounts of phosphine oxide byproduct can complicate purification, pKa of the acid should be below 13.[20] | Chiral alcohols where inversion of stereochemistry is desired and for sensitive substrates. |

Experimental Protocols

Protocol 1: Steglich Esterification of a Hindered Benzoic Acid

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Sterically hindered benzoic acid (1.0 equiv)

-

Alcohol (1.2 equiv)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Reagents for workup (e.g., 0.5 M HCl, saturated NaHCO₃, brine)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the sterically hindered benzoic acid (1.0 equiv), the alcohol (1.2 equiv), and DMAP (0.1 equiv).

-

Dissolve the solids in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve DCC (1.1 equiv) in a minimal amount of anhydrous DCM.

-

Add the DCC solution dropwise to the reaction mixture over 10-15 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to 0 °C for 30 minutes to precipitate the dicyclohexylurea (DCU) byproduct.

-

Filter the mixture through a pad of celite to remove the DCU, washing the filter cake with cold DCM.

-

Combine the filtrates and wash sequentially with 0.5 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to obtain the desired ester.

Protocol 2: Yamaguchi Esterification for Severely Hindered Substrates

This protocol is particularly effective for challenging esterifications.

Materials:

-

Sterically hindered benzoic acid (1.0 equiv)

-

2,4,6-Trichlorobenzoyl chloride (1.1 equiv)

-

Triethylamine (1.2 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Alcohol (1.5 equiv)

-

4-(Dimethylamino)pyridine (DMAP) (2.0 equiv)

-

Anhydrous Toluene

-

Reagents for workup and purification as in Protocol 1.

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the sterically hindered benzoic acid (1.0 equiv) in anhydrous THF.

-

Add triethylamine (1.2 equiv) and stir for 10 minutes at room temperature.

-

Add 2,4,6-trichlorobenzoyl chloride (1.1 equiv) and stir for 1 hour at room temperature to form the mixed anhydride.

-

In a separate flame-dried flask, dissolve the alcohol (1.5 equiv) and DMAP (2.0 equiv) in anhydrous toluene.

-

Filter the mixed anhydride solution to remove the triethylamine hydrochloride precipitate and add the filtrate to the alcohol/DMAP solution.

-

Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated NaHCO₃ and brine.

-

Dry the organic layer, concentrate, and purify the crude product by silica gel column chromatography.

Visualizing the Workflow and Mechanisms

Decision-Making Workflow for Esterification of Hindered Benzoic Acids

Caption: A decision-making workflow for selecting an appropriate esterification method.

Mechanism of DMAP Catalysis in Steglich Esterification

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Steglich Esterification [organic-chemistry.org]

- 4. Steglich esterification - Wikipedia [en.wikipedia.org]

- 5. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 6. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]

- 12. Ester synthesis by esterification [organic-chemistry.org]

- 13. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Yamaguchi reagent – Reagent of the month June - SigutLabs [sigutlabs.com]

- 20. tcichemicals.com [tcichemicals.com]

Stability of 2-Fluoro-3-methyl-6-propoxybenzoic acid under reaction conditions

Welcome to the technical support center for 2-Fluoro-3-methyl-6-propoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability and handling of this compound in various reaction conditions. Our goal is to empower you with the knowledge to anticipate potential challenges and ensure the integrity of your experiments.

Introduction to the Stability Profile

2-Fluoro-3-methyl-6-propoxybenzoic acid is a polysubstituted aromatic carboxylic acid. Its reactivity and stability are governed by the interplay of its functional groups: the carboxylic acid, the electron-withdrawing fluorine atom, the electron-donating methyl and propoxy groups, and their specific substitution pattern on the benzene ring. Understanding the potential reactivity of each of these components is key to predicting the compound's behavior under your experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 2-Fluoro-3-methyl-6-propoxybenzoic acid?

A1: The primary stability concerns for this molecule revolve around two main functional groups: the carboxylic acid and the propoxy ether linkage. Specifically, you should be mindful of:

-

Decarboxylation: The loss of the carboxylic acid group as carbon dioxide, particularly under harsh thermal or catalytic conditions.

-

Ether Cleavage: The breaking of the propoxy group's C-O bond, which can occur under strong acidic or basic conditions.

Q2: How does the substitution pattern on the benzene ring affect stability?

A2: The ortho-substitution pattern (fluorine and propoxy groups flanking the carboxylic acid) can significantly influence reactivity. This is due to the "ortho effect," where steric hindrance can force the carboxyl group to twist out of the plane of the benzene ring.[1][2] This can alter the electronic communication between the carboxyl group and the aromatic ring, potentially affecting its acidity and susceptibility to decarboxylation.[1][2]

Q3: Is this compound sensitive to light?

A3: While there is no specific data on the photosensitivity of this exact molecule, recent research has shown that benzoic acids can undergo photo-induced decarboxylation, often in the presence of a copper catalyst.[3][4][5][6] Therefore, it is prudent to protect reactions involving this compound from direct light, especially if transition metal catalysts are being used.

Q4: What are the recommended storage conditions?

A4: Based on general guidelines for similar aromatic carboxylic acids, it is recommended to store 2-Fluoro-3-methyl-6-propoxybenzoic acid in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong acids, bases, and oxidizing agents.[7][8]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: Unexpected Decarboxylation

Symptom: You observe gas evolution (CO2) during your reaction, and analysis of your product mixture shows the presence of 1-fluoro-2-methyl-5-propoxybenzene.

Potential Causes & Solutions:

| Cause | Explanation | Troubleshooting Steps |

| High Reaction Temperature | Thermal decarboxylation of benzoic acids can be promoted at elevated temperatures, often above 140 °C.[6] | - Lower the reaction temperature if the desired transformation allows. - Perform a literature search for milder conditions for your specific reaction type. |

| Presence of Transition Metal Catalysts | Copper and other transition metals can catalyze decarboxylation, sometimes even at room temperature with light induction.[3][4][5] | - If a metal catalyst is necessary, screen for alternatives that are less prone to promoting decarboxylation. - Protect the reaction from light. - Consider using a ligand that modulates the catalyst's reactivity. |

| Strongly Acidic or Basic Conditions | While less common for aromatic acids, extreme pH can sometimes facilitate decarboxylation. | - If possible, adjust the reaction pH to be closer to neutral. - Use a buffer system to maintain a stable pH. |

Issue 2: Cleavage of the Propoxy Ether Group

Symptom: Your analytical data (e.g., NMR, MS) indicates the formation of a phenol (2-fluoro-6-hydroxy-3-methylbenzoic acid) or a propyl halide.

Potential Causes & Solutions:

| Cause | Explanation | Troubleshooting Steps |

| Strong Acidic Conditions (e.g., HBr, HI) | Ethers are generally stable but can be cleaved by strong acids.[9][10][11][12][13] The reaction involves protonation of the ether oxygen, followed by nucleophilic attack by the conjugate base of the acid.[11][12][13] | - Avoid the use of strong hydrohalic acids if possible. - If an acid is required, consider using a non-nucleophilic acid like sulfuric acid or a Lewis acid that is less prone to ether cleavage. |

| Strongly Basic Conditions (e.g., organolithium reagents) | While less common for aryl ethers, very strong bases can deprotonate the carbon alpha to the ether oxygen, leading to cleavage.[9][10] | - If a strong base is necessary, consider running the reaction at a very low temperature (e.g., -78 °C) to minimize this side reaction.[10] |

Experimental Protocols

Protocol 1: General Stability Test Under Thermal Stress

This protocol provides a framework for assessing the thermal stability of 2-Fluoro-3-methyl-6-propoxybenzoic acid.

Materials:

-

2-Fluoro-3-methyl-6-propoxybenzoic acid

-

High-boiling, inert solvent (e.g., diphenyl ether, sulfolane)

-

Reaction vessel with a reflux condenser and inert gas inlet

-

Heating mantle with temperature control

-

Analytical equipment (e.g., HPLC, GC-MS, NMR)

Procedure:

-

Dissolve a known amount of 2-Fluoro-3-methyl-6-propoxybenzoic acid in the inert solvent in the reaction vessel.

-

Sparge the solution with an inert gas (e.g., nitrogen or argon) for 15 minutes.

-

Heat the reaction mixture to the desired temperature (e.g., 100 °C, 120 °C, 140 °C) under a positive pressure of the inert gas.

-

Maintain the temperature for a set period (e.g., 2, 6, 12, 24 hours).

-

At each time point, carefully take an aliquot of the reaction mixture.

-

Analyze the aliquot by a suitable analytical method to quantify the amount of starting material remaining and to identify any degradation products.

Visualizing Potential Degradation Pathways

The following diagrams illustrate the key potential degradation pathways for 2-Fluoro-3-methyl-6-propoxybenzoic acid.

Caption: Potential degradation pathways for 2-Fluoro-3-methyl-6-propoxybenzoic acid.

Caption: Troubleshooting workflow for stability issues.

References

- Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis. (2025).

- Xu, P., López-Rojas, P., & Ritter, T. (2021). Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination. Journal of the American Chemical Society, 143(14), 5349–5354.

- Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis. (2025).

- Decarboxylative Hydroxylation of Benzoic Acids. (n.d.). PubMed Central (PMC) - NIH.

- Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination. (2021). Journal of the American Chemical Society.

- Ether cleavage. (n.d.). Wikipedia.

- Synthesis and Cleavage of Ethers. (n.d.). Longdom Publishing.

- Ortho effect. (n.d.). Wikipedia.

- Cleavage Of Ethers With Acid. (2014). Master Organic Chemistry.

- 2-fluoro-6-methylbenzoic acid - SAFETY D

- Reactions of Ethers - Acidic Cleavage. (2024). Chemistry LibreTexts.

- Reactions of Ethers-Ether Cleavage. (2020). Chemistry Steps.

- The Ortho Effect of benzoic acids. (n.d.). Al-Kimia.

- 4-Fluoro-3-hydroxybenzoic acid - Safety D

Sources

- 1. Ortho effect - Wikipedia [en.wikipedia.org]

- 2. The Ortho Effect of benzoic acids [almerja.com]

- 3. Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03503A [pubs.rsc.org]

- 4. Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination [organic-chemistry.org]

- 5. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. downloads.ossila.com [downloads.ossila.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. Ether cleavage - Wikipedia [en.wikipedia.org]

- 10. longdom.org [longdom.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]

Technical Support Center: Overcoming Steric Hindrance in 2,6-Disubstituted Benzoic Acids

Welcome to the technical support center for researchers, scientists, and drug development professionals navigating the challenges of reactions involving 2,6-disubstituted benzoic acids. The significant steric hindrance posed by substituents at the ortho positions of the carboxyl group often leads to low reactivity in standard esterification and amidation reactions. This guide provides in-depth troubleshooting advice, detailed protocols for proven methods, and answers to frequently asked questions to help you successfully synthesize your target molecules.

I. Understanding the Challenge: The "Ortho-Effect"

The presence of substituents at the 2 and 6 positions of a benzoic acid derivative creates a sterically crowded environment around the carboxylic acid group. This "ortho-effect" physically blocks the approach of nucleophiles, such as alcohols or amines, to the carbonyl carbon, thereby impeding or preventing reactions like esterification and amidation under standard conditions.[1][2] The larger the ortho-substituents, the more pronounced this inhibitory effect becomes.

II. Troubleshooting Common Issues & FAQs

This section addresses common problems encountered during the synthesis of esters and amides from 2,6-disubstituted benzoic acids.

Frequently Asked Questions (FAQs)

Q1: Why is my standard Fischer esterification failing with a 2,6-disubstituted benzoic acid?

A1: Fischer esterification, typically catalyzed by a strong acid like sulfuric acid, relies on the protonation of the carbonyl oxygen to activate the carboxylic acid for nucleophilic attack by an alcohol.[3] With 2,6-disubstituted benzoic acids, the bulky ortho groups prevent the alcohol from effectively reaching the electrophilic carbonyl carbon, leading to very low or no product formation.[4] The reaction equilibrium also plays a role, as the removal of water is often necessary to drive the reaction forward, which can be difficult under these sterically hindered conditions.[5]

Q2: I'm seeing no reaction with my standard DCC/DMAP coupling for amidation. What's going on?

A2: Dicyclohexylcarbodiimide (DCC) is a common coupling reagent that activates the carboxylic acid by forming an O-acylisourea intermediate.[3] 4-Dimethylaminopyridine (DMAP) then acts as a nucleophilic catalyst to form a highly reactive acylpyridinium species. However, similar to esterification, the steric bulk of the 2,6-substituents can hinder the initial formation of the O-acylisourea and subsequent attack by the amine, even with the catalytic effect of DMAP.[3]

Q3: Are there any general tips for improving yields in these difficult reactions?

A3: Yes, several general strategies can be employed:

-

Use of more powerful activating agents: Reagents that form highly reactive intermediates are necessary to overcome the steric barrier.

-

Elevated temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier, but care must be taken to avoid side reactions or decomposition of starting materials.

-

High-dilution conditions (for intramolecular reactions): When forming macrolactones, high-dilution conditions favor the intramolecular reaction over intermolecular polymerization.[6]

-

Microwave irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields by rapidly and uniformly heating the reaction mixture.[7]

Troubleshooting Guide: Low to No Product Formation

| Symptom | Potential Cause | Recommended Solution |

| No or very low conversion of starting material in esterification. | Insufficient activation of the carboxylic acid due to steric hindrance. | Employ a more potent esterification method such as the Yamaguchi esterification or Shiina macrolactonization. These methods utilize highly reactive mixed anhydrides to overcome the steric barrier.[8][9] |

| No or very low conversion of starting material in amidation. | Steric hindrance preventing the amine from attacking the activated carboxylic acid. | Utilize a more effective coupling reagent or a different synthetic route. Methods involving the conversion of the carboxylic acid to an acid chloride first can be effective.[10] Alternatively, consider methods like those employing titanium tetrachloride (TiCl₄) as a promoter.[11] |

| Reaction stalls after initial conversion. | The reaction may be reversible, or the catalyst may be deactivated. | For esterifications, ensure the removal of water, a common byproduct that can lead to hydrolysis of the ester. For catalyst-driven reactions, consider adding fresh catalyst or using a more robust one. |

| Formation of side products. | High temperatures or highly reactive reagents may lead to undesired side reactions. | Optimize reaction conditions by lowering the temperature if possible, or by carefully controlling the stoichiometry of the reagents. Purification of the starting materials is also crucial.[12] |

III. Proven Methodologies for Overcoming Steric Hindrance

When standard methods fail, several powerful techniques have been developed specifically to address the challenge of sterically hindered 2,6-disubstituted benzoic acids.

A. Esterification of 2,6-Disubstituted Benzoic Acids

1. Yamaguchi Esterification